molecular formula C7H15NO2 B1266562 2-Amino-5-methylhexanoic acid CAS No. 3558-32-5

2-Amino-5-methylhexanoic acid

Cat. No. B1266562
CAS RN: 3558-32-5
M. Wt: 145.2 g/mol
InChI Key: FMUMEWVNYMUECA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-methylhexanoic acid and its derivatives involves several key strategies and methodologies. Burk et al. (2003) developed a concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, highlighting the importance of asymmetric hydrogenation and subsequent hydrogenation steps for achieving high purity and yield (Burk et al., 2003). Similarly, Solladié-Cavallo and Khiar (1990) described the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, utilizing potassium fluoride for increased diastereoselectivity in nitro aldol condensation (Solladié-Cavallo & Khiar, 1990).

Molecular Structure Analysis

Molecular structure analysis involves detailed studies of the geometric and electronic structure of 2-Amino-5-methylhexanoic acid derivatives. For instance, Raju et al. (2015) conducted an FT-IR, molecular structure, and NBO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, providing insights into the compound's vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-5-methylhexanoic acid and its derivatives are diverse. For example, the work of Jung et al. (1978) on the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by 4-aminohex-5-ynoic acid underscores the compound's potential in enzyme interaction studies (Jung et al., 1978).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

2-Amino-5-methylhexanoic acid, also known as Pregabalin, has been the subject of research for its synthesis and applications in pharmaceuticals. Burk et al. (2003) developed an enantioselective synthesis for Pregabalin, highlighting its significance in pharmaceutical manufacturing (Burk et al., 2003). Similarly, Mansoori et al. (2019) optimized the synthesis stages of S-Pregabalin, an anticonvulsant drug, emphasizing the importance of economical and environmentally friendly methods in drug manufacturing (Mansoori et al., 2019).

Plant Protection and Stress Resistance

Wang et al. (2022) discovered that 2-Amino-3-methylhexanoic acid (AMHA) can act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks in various plant species. This finding suggests potential applications in crop protection and pest management (Wang et al., 2022).

Antidyslipidemic and Antioxidant Activity

Prasad et al. (2013) isolated 2-amino-5-hydroxyhexanoic acid from Crotalaria juncea seeds, demonstrating its lipid-lowering and antioxidant activities. These properties indicate its potential for therapeutic applications in managing dyslipidemia and oxidative stress (Prasad et al., 2013).

Chemical Synthesis and Industrial Applications

Research on 2-amino-5-methylhexanoic acid extends to its use in chemical synthesis and industrial applications. For instance, Wang et al. (2013) developed an economical process for synthesizing a key intermediate of Aliskiren, a renin inhibitor, demonstrating the compound's relevance in industrial-scale pharmaceutical production (Wang et al., 2013).

Role in Structural Chemistry and Peptide Synthesis

The structural significance of 6-aminohexanoic acid, a related compound, in the synthesis of modified peptides and its applications in the polyamide synthetic fibers industry was explored by Markowska et al. (2021). This underscores its utility in both biochemical and industrial contexts (Markowska et al., 2021).

Solubility Studies in Pharmaceutical Processing

Cogoni et al. (2016) reported on the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvents, an essential aspect for pharmaceutical formulation and processing (Cogoni et al., 2016).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

2-Amino-5-methylhexanoic acid has potential applications in crop protection and pest management. Wang et al. (2022) discovered that 2-Amino-3-methylhexanoic acid (AMHA) can act as a plant elicitor, enhancing resistance against temperature stress and pathogen attacks in various plant species .

properties

IUPAC Name

2-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEWVNYMUECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951603
Record name 5-Methylnorleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylhexanoic acid

CAS RN

3558-32-5, 31872-98-7
Record name 5-Methylnorleucine
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Record name NSC20145
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20145
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Record name NSC4073
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Record name 5-Methylnorleucine
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Record name 2-amino-5-methylhexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Edelson, CG Skinner, JM Ravel… - Journal of the American …, 1959 - ACS Publications
… -4-hexenoic acid (I), 2-amino-4-methylhexanoic acid and 2-amino-5-methylhexanoic acid were … 2-Amino-5-methylhexanoic acid (IV) is also a higher homolog of leucine in which an …
Number of citations: 38 pubs.acs.org
T Shiba, Y Mukunoki, H Akiyama - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… Three natural L-amino acids 2, 3 and 4, were identified with the synthetic 2-amino-5-methylhexanoic acid, 2-amino-6-methylheptanoic acid and 2-amino7-methyloctanoic acid …
Number of citations: 24 www.journal.csj.jp
T Shiba, Y MUKUNOKI - The Journal of Antibiotics, 1975 - jstage.jst.go.jp
… one mole of glycine, D-valine (or D-isoleucine), D-ornithine (or D-lysine), threo-(3hydroxy-L-glutamic acid, L-2-amino-6-methylheptanoic acid (2) (or L-2-amino-5-methylhexanoic acid (1…
Number of citations: 16 www.jstage.jst.go.jp
EV Ellington, CH Hassall, JR Plimmer… - Journal of the Chemical …, 1959 - pubs.rsc.org
… One of this pair was identified as 2-amino-5-methylhexanoic acid. The second was not identified with certainty but, since it differs from 2-aminoheptanoic acid, is probably a mixture of …
Number of citations: 26 pubs.rsc.org
M Nakajima, A TORIKATA, H TAMAOKI… - The Journal of …, 1983 - jstage.jst.go.jp
… Mycoplanecin A is a new cyclic peptide antibiotic composed of mol each of a-ketobutyric acid, glycine, L-leucine, L-proline, L-2-amino-5-methylhexanoic acid, N-methyl-n-leucine, N-…
Number of citations: 13 www.jstage.jst.go.jp
N MUTSUO, T HIDETSUNE, H TATSUO… - The Japanese Journal …, 1983 - cir.nii.ac.jp
… Mycoplanecin A is a new cyclic peptide antibiotic composed of mol each of α-ketobutyric acid, glycine, L-leucine, L-proline, L-2-amino-5-methylhexanoic acid, N-methyl-D-leucine, N-…
Number of citations: 0 cir.nii.ac.jp
S Fox, H Strasdeit, S Haasmann, H Brückner - Journal of Chromatography A, 2015 - Elsevier
Stereoisomers (enantiomers and diastereoisomers) of synthetic, non-protein amino acids comprising α-, β-, and γ-amino acids, including α,α-dialkyl amino acids, were converted into …
Number of citations: 35 www.sciencedirect.com
JR Cronin, S Pizzarello - Geochimica et Cosmochimica Acta, 1986 - Elsevier
All of the eighteen possible seven-carbon acyclic primary α-amino alkanoic acids have been positively identified in a hot-water extract of the Murchison meteorite by the combined use …
Number of citations: 123 www.sciencedirect.com
AS Burton, JC Stern, JE Elsila, DP Glavin… - Chemical Society …, 2012 - pubs.rsc.org
The discoveries of amino acids of extraterrestrial origin in many meteorites over the last 50 years have revolutionized the Astrobiology field. A variety of non-terrestrial amino acids …
Number of citations: 363 pubs.rsc.org
DP Riley, RE Shumate - The Journal of Organic Chemistry, 1980 - ACS Publications
The new chiral bidentate phosphine ligand (fi)-l, 2-bis (diphenylphosphino)-l-cyclohexylethane ((fi)-Cycphos) has been prepared. The rhodium (I) cationic complex of this phosphine …
Number of citations: 100 pubs.acs.org

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